2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure This compound is characterized by the presence of multiple functional groups, including a bromophenyl group, a carbonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bromophenyl Carbonyl Intermediate: This step involves the reaction of 4-bromophenyl acyl chloride with a suitable phenol derivative under basic conditions to form the bromophenyl carbonyl intermediate.
Coupling with Pyrrolidine Derivative: The bromophenyl carbonyl intermediate is then reacted with a pyrrolidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with a similar phenyl group but different functional groups.
Ethyl 3-(furan-2-yl)propionate: Another compound with a different core structure but similar functional groups.
Uniqueness
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C27H22BrNO6 |
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Molecular Weight |
536.4 g/mol |
IUPAC Name |
[2-[4-(4-bromobenzoyl)oxyphenyl]-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H22BrNO6/c1-17-2-10-22(11-3-17)29-15-20(14-25(29)31)26(32)34-16-24(30)18-6-12-23(13-7-18)35-27(33)19-4-8-21(28)9-5-19/h2-13,20H,14-16H2,1H3 |
InChI Key |
IGUPBTHOKLVSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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